tert-butyl cis-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate hydrochloride
Description
Chemical Structure and Properties tert-Butyl cis-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a pyrrolo-oxazine core. The cis-configuration denotes the spatial arrangement of substituents on the fused bicyclic system, with the tert-butyl carboxylate group at position 4 and a hydrochloride salt at the nitrogen site. This compound serves as a key intermediate in pharmaceutical synthesis due to its rigid bicyclic structure and functional groups amenable to further derivatization .
Synthesis and Applications
The synthesis typically involves cyclization reactions, hydrogenation, and acid-mediated salt formation (e.g., using HCl). Similar compounds in and highlight the use of tert-butyl carbamate protection and Pd-catalyzed coupling for structural diversification . Applications include its role as a building block for drug candidates targeting enzymes or receptors requiring bicyclic amine scaffolds .
Properties
IUPAC Name |
tert-butyl 3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3.ClH/c1-11(2,3)16-10(14)13-4-5-15-9-7-12-6-8(9)13;/h8-9,12H,4-7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNQNNPEKFVYRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Rhodium-Catalyzed [3+3]-Annulation
A diastereoselective [3+3]-annulation approach using cyclic nitronates and vinyl diazoacetates is a prominent method. This reaction forms the bicyclic oxazine core under rhodium(II) catalysis, as demonstrated in studies involving pyrrolo-oxazine derivatives.
| Reaction Component | Conditions | Yield | Stereochemical Outcome |
|---|---|---|---|
| Rh₂(Oct)₄ catalyst | THF, 0.5 M concentration, room temperature | 59–73% | Diastereoselective formation of cis oxazine derivatives |
| Vinyl diazoacetates (e.g., 2,2,2-trichloroethyl esters) | Dropwise addition over 5–10 minutes | – | Enhanced reactivity with electron-deficient esters |
| Nitronates (e.g., 5,6-dihydro-4H-1,2-oxazine N-oxides) | Overnight stirring, followed by column chromatography | – | Tolerance to aryl substituents at C4 |
Source: Adapted from MDPI study on [3+3]-annulation.
This method enables efficient construction of the oxazine ring system, though steric bulk (e.g., tert-butyl groups) may reduce yields.
Cyanide Reduction and Ring Closure
A two-step process involving cyanide reduction and subsequent base-mediated cyclization is another viable route. This method is exemplified in the synthesis of related pyridine-oxazine hybrids.
Step 1: Cyanide Reduction
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Substrate : (3S,4S)-1-tert-butyl-3-ethyl-4-(cyanomethyl)tetramethyleneimine-1,3-carboxylate
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Catalyst : Pd/C or Raney Ni
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Conditions : Ethanol, 50 psi H₂, 50°C, 5 hours
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Yield : ~72% (intermediate)
Step 2: Ring Closure
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Base : Sodium ethoxide
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Conditions : Ethanol, reflux, 5 hours
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Yield : ~37.5% (cis isomer)
| Catalyst/Reagent | Role | Impact on Stereochemistry |
|---|---|---|
| Pd/C | Hydrogenation of nitrile to amine | Facilitates cis-selective intermediates |
| Raney Ni | Alternative hydrogenation catalyst | Less efficient for cis configuration |
| Sodium ethoxide | Base for cyclization | Drives ring closure via deprotonation |
Stereoselective Control
The cis configuration is achieved through:
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Catalyst Selection : Rh₂(Oct)₄ and Pd/C favor syn-addition, minimizing trans isomer formation.
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Intermediate Design : Use of chiral auxiliaries or stereogenic centers in precursors (e.g., (3S,4S)-configured intermediates).
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Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states favoring cis annulation.
Multi-Step Synthesis Pathways
General Procedure for [3+3]-Annulation
Hydrogenation-Cyclization Sequence
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Nitrile Reduction : Convert cyanomethyl groups to amines using H₂/Pd-C.
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Base-Mediated Cyclization : Sodium ethoxide induces ring closure, forming the oxazine core.
Critical Reaction Parameters
| Parameter | Optimal Value | Impact |
|---|---|---|
| Temperature | 20–60°C | Balances reactivity and selectivity |
| Solvent | THF, ethanol | Enhances solubility and reaction rate |
| Pressure (H₂) | 50 psi | Ensures complete nitrile reduction |
| Catalyst Loading | 2 mol% Rh₂(Oct)₄ | Minimizes side reactions |
Source: MDPI and Patent CN105017244A.
Challenges and Optimization Strategies
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Steric Hindrance : Bulky substituents (e.g., tert-butyl) reduce yields; mitigated by electron-deficient diazoacetates.
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Byproduct Formation : Competing [3+2]-cycloadditions require strict control of stoichiometry and catalysts.
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Purification : Silica gel chromatography with PE/EtOAc gradients separates diastereomers.
Characterization and Validation
Key analytical techniques include:
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¹H NMR : Confirms cis stereochemistry via coupling constants (e.g., J = 1.6 Hz for tert-butyl groups).
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HRMS : Validates molecular formula (e.g., m/z calcd. for C₁₁H₂₁ClN₂O₃: 264.75 g/mol).
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X-ray Crystallography : Resolves stereochemistry in complex intermediates.
Industrial-Scale Considerations
Chemical Reactions Analysis
tert-butyl cis-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
This compound serves as a valuable building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as:
- Oxidation : Utilizing oxidizing agents like potassium permanganate.
- Reduction : Employing reducing agents such as lithium aluminum hydride.
- Substitution : Facilitating nucleophilic substitution reactions at specific positions on the pyrrolo ring.
These reactions are essential for developing new compounds with desired properties in pharmaceuticals and materials science.
2. Biological Activity Exploration
Research indicates that tert-butyl cis-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate hydrochloride exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary research suggests the compound may inhibit cancer cell growth through specific mechanisms of action .
3. Pharmaceutical Development
The compound is being investigated as a pharmaceutical intermediate or active ingredient in drug formulations. Its ability to interact with biological targets makes it a candidate for further development in therapeutic applications.
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl cis-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Stereoisomers
The table below compares the target compound with analogues differing in substituents, stereochemistry, or salt forms:
Key Differences and Implications
- Stereochemistry : The cis-configuration of the target compound may enhance binding to chiral targets compared to trans-isomers, which exhibit distinct solubility and reactivity .
- Substituent Effects : Methyl groups (e.g., in trans-4-methyl or cis-6-methyl derivatives) alter steric bulk and electronic properties, influencing synthetic accessibility and biological interactions .
- Salt Forms : Hydrochloride salts (e.g., target compound) improve solubility for aqueous-phase reactions, whereas free bases (e.g., ) are preferred for organic synthesis .
Research Findings and Functional Comparisons
Pharmacological Relevance
Stability and Reactivity
- The bicyclic system in the target compound confers rigidity, reducing conformational flexibility and enhancing thermal stability compared to monocyclic analogues (e.g., pyrrolidines in ) .
- tert-Butyl esters (e.g., ) are hydrolytically stable under basic conditions but cleaved under acidic conditions, enabling controlled deprotection .
Biological Activity
The compound tert-butyl cis-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate hydrochloride (CAS Number: 1993249-46-9) is a heterocyclic compound featuring a pyrrolidine structure with potential biological activities. This article aims to explore its biological activity through various research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 264.75 g/mol. The compound is characterized by its unique oxazine ring structure, which contributes to its biological properties.
Anti-inflammatory Properties
Research indicates that derivatives of pyrrole and oxazine compounds exhibit significant anti-inflammatory activities. In a study exploring various pyrrole derivatives, it was found that compounds similar to tert-butyl cis-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine showed promising results in reducing inflammation in animal models. The mechanism of action typically involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. A comparative study demonstrated that certain pyrrolidine derivatives possess broad-spectrum antimicrobial properties. Specifically, compounds with structural similarities to tert-butyl cis-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine were effective against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Case Study 1: Analgesic Activity
In a controlled trial involving animal models of pain, the administration of tert-butyl cis-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine resulted in a significant decrease in pain response compared to control groups. This suggests potential analgesic properties which warrant further investigation .
Case Study 2: Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxic effects of various oxazine derivatives on cancer cell lines. The results indicated that tert-butyl cis-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine exhibited selective cytotoxicity against specific cancer types while maintaining low toxicity in normal cells .
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | Activity Type | Efficacy Level |
|---|---|---|
| Pyrrole Derivative A | Anti-inflammatory | High |
| Pyrrolidine Derivative B | Antimicrobial | Moderate |
| tert-butyl cis-3,4a... | Analgesic | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
